![molecular formula C9H17ClN2O4 B2708664 (2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride CAS No. 2470280-44-3](/img/structure/B2708664.png)

(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

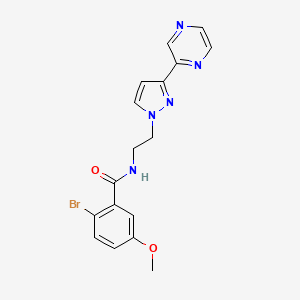

Description

The compound “(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride” is a derivative of an amino acid, specifically a hydroxylated and carbonylated derivative of a pyrrolidine . The (2S,3R) notation indicates the configuration of the chiral centers in the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring (a five-membered ring containing nitrogen), a carbonyl group (C=O), an amino group (NH2), and a hydroxyl group (OH). The exact structure would depend on the positions of these functional groups in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups (like the hydroxyl, amino, and carbonyl groups) could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on its exact molecular structure .Scientific Research Applications

- (2S,3R)-3-Hydroxy-2-amino-4-phenylbutanoic acid (L-iso-threonine) is a key component of the glycopeptide kanamycin A . This glycopeptide is known for its antibacterial activity and has been used as an effective antibacterial agent .

- Derivatives of dideoxykanamycin A with (2S,3S)- and (2R,3R)-configuration have also demonstrated potent antibacterial activity .

- The same L-iso-threonine compound is involved in the synthesis of kanamycin A. Protease inhibitors play a crucial role in various biological processes, and this compound’s protease inhibition properties are noteworthy .

- L-leucyl peptides derived from (2S,3R)-3-Hydroxy-2-amino-4-phenylbutanoic acid exhibit activity similar to bestatin-related compounds. Bestatin is known for its immunomodulatory and antitumor effects .

- Researchers have achieved highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl/alkenylglutamates, including (2S,3R)-3-methylglutamate, which is biologically significant. These syntheses provide valuable building blocks for peptide chemistry and drug development .

- (2S,3R)-3-Hydroxy-2-amino-4-phenylbutanoic acid serves as a chiral building block in organic synthesis. Its stereochemistry allows for precise control over molecular structures and properties .

- Researchers explore the compound’s interactions with biological targets, including enzymes and receptors. Understanding its binding modes and activity can lead to drug discovery and optimization .

Antibacterial Agents

Protease Inhibition

Peptide Synthesis

Enantioselective Synthesis

Chiral Building Block

Chemical Biology and Medicinal Chemistry

Safety and Hazards

properties

IUPAC Name |

(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4.ClH/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6;/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15);1H/t5-,6+,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWZIDBJAJTCEY-NLRFIBDTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2708587.png)

![3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid](/img/structure/B2708590.png)

![N-([2,2'-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708591.png)

![2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2708594.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2708595.png)

![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2708598.png)

![Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate](/img/structure/B2708599.png)